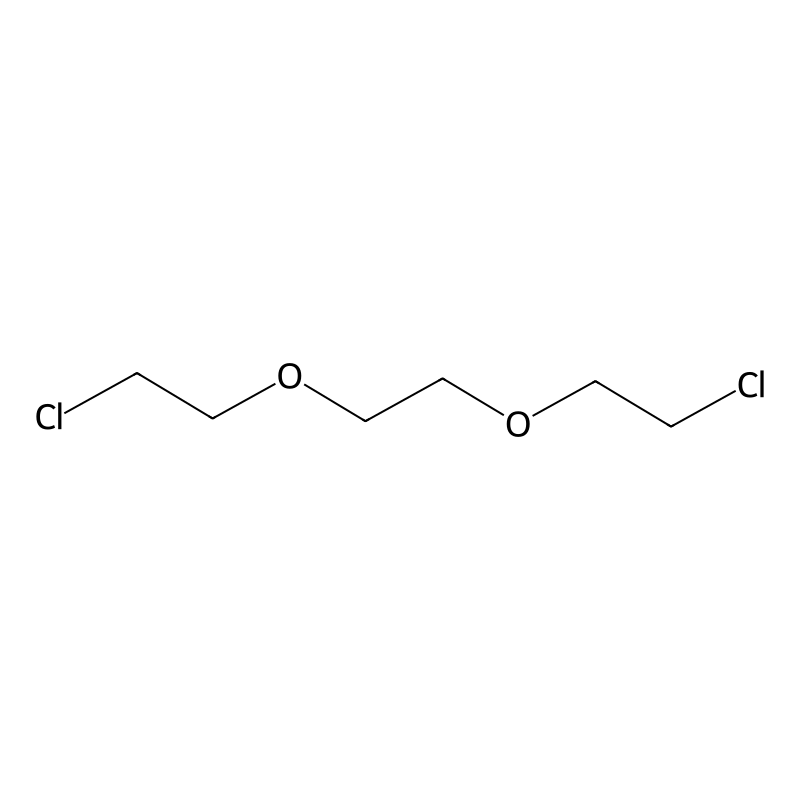

1,2-Bis(2-chloroethoxy)ethane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble in carbon tetrachloride

In water, 18,900 mg/l @ 20 °C

Canonical SMILES

Application in Synthesis of Ionic Compounds

Specific Scientific Field: Chemistry - Organic Synthesis

Summary of the Application: 1,2-Bis(2-chloroethoxy)ethane has been used in the synthesis of ionic compounds . Specifically, it was used in the synthesis of 1,1′-[1,2-ethanediyl bis(oxy-1,2-ethanediyl)] bis[3-methyl-1H-imidazolium-1-yl] chloride .

Application in Battery Electrolytes

Specific Scientific Field: Chemistry - Energy Storage

Summary of the Application: 1,2-Bis(2-chloroethoxy)ethane has been used as the base solvent in a localized high-concentration electrolyte (LHCE) system . This was inspired by the flame-retarding mechanism of chlorine in fire-extinguishing agents .

Solvent for Hydrocarbons and Oils

Specific Scientific Field: Chemistry - Solvent Chemistry

Summary of the Application: 1,2-Bis(2-chloroethoxy)ethane is used as a solvent for hydrocarbons and oils . Solvents are substances that can dissolve other substances, and in this case, 1,2-Bis(2-chloroethoxy)ethane can dissolve hydrocarbons and oils.

Intermediate for Resins and Insecticides

Summary of the Application: 1,2-Bis(2-chloroethoxy)ethane is used as an intermediate in the synthesis of resins and insecticides . An intermediate is a substance produced during the reaction that further reacts to give the desired product.

1,2-Bis(2-chloroethoxy)ethane, also known by its CAS number 112-26-5, is a chemical compound with the molecular formula C₆H₁₂Cl₂O₂. It is characterized by its colorless to nearly colorless liquid form and has a molecular weight of approximately 187.06 g/mol. The compound features two chloroethoxy groups attached to an ethane backbone, making it a significant chemical in various applications, particularly in organic synthesis and pharmaceutical intermediates.

As 1,2-Bis(2-chloroethoxy)ethane is an intermediate, it does not have a direct mechanism of action in biological systems. Its purpose is to be transformed into other molecules with specific biological activities.

- Nucleophilic Substitution: The chloro groups can undergo nucleophilic substitution reactions, making it useful for synthesizing other compounds.

- Dehydrochlorination: Under certain conditions, it can lose hydrochloric acid to form alkenes or other derivatives.

- Esterification: It can react with alcohols to form esters, which are valuable in various chemical syntheses.

- Toxicity: The compound exhibits toxicity characteristics typical of chlorinated compounds, which may pose risks to human health and the environment.

- Absorption and Distribution: It has high gastrointestinal absorption and is permeant across biological membranes, indicating potential bioavailability in living organisms .

Several methods exist for synthesizing 1,2-Bis(2-chloroethoxy)ethane:

- From Triethylene Glycol:

- Alternative Methods:

- Other synthetic routes may involve different chlorinating agents or solvents but generally follow similar nucleophilic substitution principles.

1,2-Bis(2-chloroethoxy)ethane has several applications:

- Pharmaceutical Intermediate: It serves as a precursor for various pharmaceutical compounds due to its reactive chloro groups.

- Chemical Synthesis: Used in organic synthesis for producing other chlorinated compounds or as a solvent in specific reactions.

- Research Tool: Its properties make it useful in laboratory settings for studying reaction mechanisms involving chlorinated compounds.

Interaction studies involving 1,2-Bis(2-chloroethoxy)ethane primarily focus on its reactivity with nucleophiles and potential toxicity:

- Nucleophilic Reactivity: The compound's chloro groups are susceptible to nucleophilic attack, allowing it to participate in various synthetic pathways.

- Toxicological Assessments: Preliminary studies suggest that exposure may lead to adverse health effects typical of chlorinated hydrocarbons, necessitating further research into its safety profile .

1,2-Bis(2-chloroethoxy)ethane shares structural similarities with several other compounds. Here are some notable examples:

| Compound Name | CAS Number | Similarity | Unique Features |

|---|---|---|---|

| 2-(2-(2-Chloroethoxy)ethoxy)ethanol | 5197-62-6 | 1.00 | Contains an additional ethylene glycol unit |

| Methyl 2-(2-chloroethoxy)acetate | 83881-47-4 | 0.61 | Contains an ester functional group |

| 2,5,8,11,14-Pentaoxapentadecane | 143-24-8 | 0.64 | Polyether structure with multiple ether linkages |

Uniqueness

1,2-Bis(2-chloroethoxy)ethane is unique due to its specific arrangement of chloroethyl groups on an ethane backbone. This configuration allows it to participate in distinct

Early Synthesis and Recognition

The compound’s synthesis dates back to the mid-20th century, when methods involving the chlorination of triethylene glycol with thionyl chloride ($$ \text{SOCl}_2 $$) emerged as efficient routes. These early procedures, often conducted in the presence of pyridine to neutralize hydrochloric acid byproducts, laid the foundation for its industrial production.

Role in Crown Ether Chemistry

A pivotal moment occurred in 1967 when Charles J. Pedersen serendipitously synthesized dibenzo-18-crown-6, a macrocyclic polyether, using bis(2-chloroethyl) ether. This breakthrough demonstrated the compound’s potential in constructing supramolecular architectures, sparking decades of research into host-guest chemistry. Pedersen’s work revealed that 1,2-bis(2-chloroethoxy)ethane and related dihaloethers enable intramolecular nucleophilic substitution reactions critical for macrocycle formation.

Industrial and Academic Expansion

By the 1980s, the compound became integral to polymer chemistry, particularly in synthesizing poly(ethylene oxide-co-ethylene sulfide)s, which are oxidized to sulfone-containing polymers with tunable properties. Its adaptability in diverse synthetic contexts solidified its status as a staple in organic laboratories.

Significance in Synthetic Organic Chemistry

Reactivity and Functional Group Transformations

1,2-Bis(2-chloroethoxy)ethane’s chlorine atoms undergo nucleophilic substitution with amines, alcohols, and thiols, enabling the synthesis of:

- Ethylene glycol derivatives: Replacement of chlorine with hydroxyl groups via hydrolysis.

- Amine-containing compounds: Reaction with primary/secondary amines to form quaternary ammonium salts or macrocycles.

- Thioethers: Substitution with sulfide ions to create sulfur-linked polymers.

Table 1: Key Reaction Pathways of 1,2-Bis(2-chloroethoxy)ethane

Applications in Polymer and Material Science

The compound serves as a monomer for:

- Copolymers: Poly(ethylene oxide-co-ethylene sulfide)s, which exhibit tailored glass transition temperatures and solubility profiles.

- Macrocyclic Ligands: Dibenzo-18-crown-6 and its analogs, used in ion transport and catalysis.

- Ionic Liquids: Synthesis of imidazolium-based ionic liquids for electrochemical applications.

Pharmaceutical Intermediates

1,2-Bis(2-chloroethoxy)ethane is employed in synthesizing active pharmaceutical ingredients (APIs) and excipients. For instance, it facilitates the production of:

- Anticancer agents: By introducing chloroethyl groups into pharmacophores.

- Antimicrobial compounds: Through alkylation of bioactive amines.

Current Research Landscape and Citation Trends

Computational and Mechanistic Studies

Recent computational investigations have elucidated the reaction pathways in macrocycle synthesis. For example, density functional theory (DFT) studies revealed that alkali metal ions (e.g., Na⁺, K⁺) lower the activation energy for cyclization via template effects, favoring dibenzo-18-crown-6 formation over side products. These insights guide rational design of new macrocycles.

Sustainability and Green Chemistry

Efforts to optimize synthesis routes include:

- Catalyst-Free Methods: Direct chlorination of triethylene glycol with $$ \text{SOCl}_2 $$ at elevated temperatures (90–130°C), eliminating pyridine and reducing waste.

- Solvent Recovery: Recycling dimethylacetamide (DMAc) in phase-transfer catalysis to minimize environmental impact.

Patent and Citation Trends

A patent analysis reveals increasing interest in its applications in:

- Energy Storage: Synthesis of lithium battery electrolytes.

- Separation Technology: Functionalized resins for heavy metal extraction.

Table 2: Recent Patent and Research Highlights

Color/Form

XLogP3

Boiling Point

241.3 °C

Flash Point

Density

Melting Point

FP: -31.5 °C

UNII

GHS Hazard Statements

H301 (94.23%): Toxic if swallowed [Danger Acute toxicity, oral];

H312 (98.08%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (82.69%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (76.92%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (15.38%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (82.69%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.06 mm Hg @ 20 °C

Pictograms

Corrosive;Acute Toxic;Irritant

Impurities

Other CAS

Wikipedia

General Manufacturing Information

Analytic Laboratory Methods

Method: EPA-NERL 625, Base/Neutrals and Acids; Analyte: bis(2-chloroethoxy)methane; Procedure: GC/MS; Matrix: water; Detection Level: 5.3 ug/L. /Bis(2-chloroethoxy)methane/

Method: EPA-OSW 8270D, Semivolatile Organic Compounds by GC/MS; Analyte: bis(2-chloroethoxy)methane; Matrix: various (solid waste matrices, soils, air sampling media and water samples); Detection Level: 10 ug/L. /Bis(2-chloroethoxy)methane/

Method: DOE OM100R, Semivolatile Organic Compounds in Multimedia Samples by Capillary Column Ion Trap MS; Analyte: bis(2-chloroethoxy)methane; Matrix: water; Detection Level: 56 ug/L. /Bis(2-chloroethoxy)methane/

For more Analytic Laboratory Methods (Complete) data for 1,2-BIS(2-CHLOROETHOXY)ETHANE (6 total), please visit the HSDB record page.